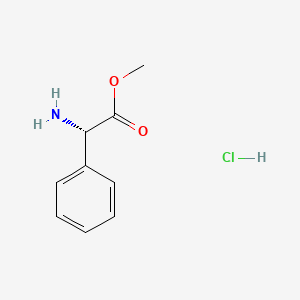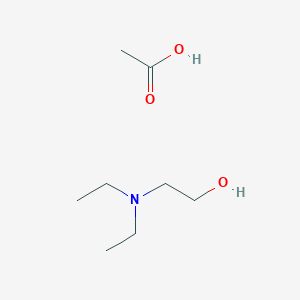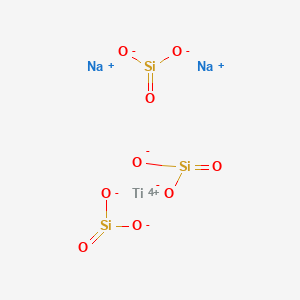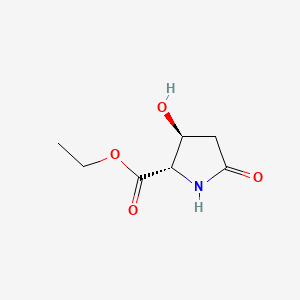
Cadmium phosphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium phosphide is a chemical compound with the molecular formula CdP2. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research. This compound is characterized by the presence of cadmium bonded to two phosphorus atoms, forming a distinctive molecular arrangement.
Preparation Methods
The synthesis of Cadmium phosphide typically involves the reaction of cadmium salts with phosphorus-containing ligands under controlled conditions. One common method includes the use of cadmium chloride (CdCl2) and a phosphorus donor in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired compound.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale preparations are well-established and provide a reliable means of obtaining this compound for research purposes.
Chemical Reactions Analysis
Cadmium phosphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by exposure to oxygen or other oxidizing agents, leading to the formation of cadmium oxide and phosphorus oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into lower oxidation state species.
Substitution: Substitution reactions can occur when this compound reacts with other ligands, replacing one or both phosphorus atoms with different groups.
Common reagents and conditions used in these reactions include inert atmospheres (e.g., nitrogen or argon), anhydrous solvents, and controlled temperatures to ensure the stability of the compound and the desired reaction outcomes. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
Cadmium phosphide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other cadmium-phosphorus compounds and as a reagent in various chemical reactions.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing, although specific applications in this field are still under investigation.
Medicine: The compound’s potential use in medicinal chemistry is being explored, particularly in the development of new drugs and therapeutic agents.
Industry: Its unique properties make it a candidate for use in specialized industrial processes, such as the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Cadmium phosphide involves its interaction with molecular targets through its phosphorus atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, depending on the specific reaction conditions. The pathways involved in these processes are complex and depend on the nature of the target molecules and the environment in which the compound is used.
Comparison with Similar Compounds
Cadmium phosphide can be compared with other cadmium-phosphorus compounds, such as cadmium diphosphide (CdP2) and this compound (Cd3P2). While these compounds share some similarities in their chemical composition, this compound is unique in its molecular structure and reactivity. This uniqueness makes it a valuable compound for specific research applications where other cadmium-phosphorus compounds may not be suitable.
Similar compounds include:
- Cadmium diphosphide (CdP2)
- This compound (Cd3P2)
- Cadmium phosphine complexes
Properties
IUPAC Name |
(phosphanylidyne-λ5-phosphanylidene)cadmium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.P2/c;1-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCOZKMBPAZARZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#P=[Cd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047705 |
Source


|
| Record name | Cadmium phosphide (CdP2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12133-44-7 |
Source


|
| Record name | Cadmium phosphide (CdP2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1143597.png)







